molecular formula C8H4ClF6N3 B1435960 3-Chloro-2-[2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine CAS No. 1823194-82-6

3-Chloro-2-[2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B1435960
CAS No.: 1823194-82-6
M. Wt: 291.58 g/mol
InChI Key: AAHGGHSAOSPVJU-UHFFFAOYSA-N
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Description

3-Chloro-2-[2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its multiple fluorine atoms and a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the trifluoroethylidene moiety. One common approach is the Knoevenagel condensation reaction, where a 1,3-diketone substrate reacts with trifluoroacetic anhydride in the presence of a base such as triethylamine. This reaction generates the trifluoroethylidene intermediate, which can then be further reacted with hydrazine derivatives to introduce the pyridine ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to handle the hazardous chemicals involved. The process would be optimized for yield and purity, with rigorous quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide derivatives.

  • Reduction: : Reduction reactions can be performed to reduce the chloro group or other functional groups present in the molecule.

  • Substitution: : Substitution reactions can occur at the pyridine ring, replacing hydrogen atoms with other substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, reduced chloro derivatives, and substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of fluorinated compounds on biological systems. Its unique structure can help elucidate the role of fluorine atoms in biological processes.

Medicine

In the field of medicine, this compound could be explored for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties conferred by the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 3-Chloro-2-[2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine exerts its effects depends on its molecular targets and pathways involved. The presence of fluorine atoms can enhance the compound's ability to interact with biological targets, potentially leading to specific biological effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]pyridine: : Similar structure but lacks the trifluoromethyl group.

  • 2-(2,2,2-Trifluoroethylidene)hydrazin-1-yl]pyridine: : Lacks the chloro and trifluoromethyl groups.

Uniqueness

The uniqueness of 3-Chloro-2-[2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine lies in its combination of chloro, trifluoromethyl, and trifluoroethylidene groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-chloro-N-(2,2,2-trifluoroethylideneamino)-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF6N3/c9-5-1-4(8(13,14)15)2-16-6(5)18-17-3-7(10,11)12/h1-3H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHGGHSAOSPVJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NN=CC(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF6N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-2-[2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine
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3-Chloro-2-[2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine
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3-Chloro-2-[2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine
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3-Chloro-2-[2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine
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3-Chloro-2-[2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine
Reactant of Route 6
3-Chloro-2-[2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine

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